2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an amine, along with a benzamide structure
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide include:
- 2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 2-[(4-chlorophenyl)sulfanyl]ethanamine hydrochloride
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
CAS No. |
477733-58-7 |
---|---|
Molecular Formula |
C21H18ClN3O4S |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18ClN3O4S/c1-29-20-9-5-2-6-15(20)14-23-24-21(26)18-7-3-4-8-19(18)25-30(27,28)17-12-10-16(22)11-13-17/h2-14,25H,1H3,(H,24,26) |
InChI Key |
HONAIFQLCBTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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